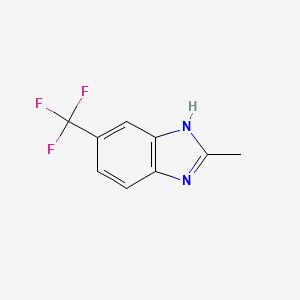

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

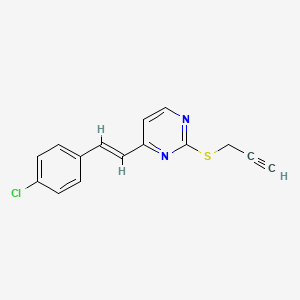

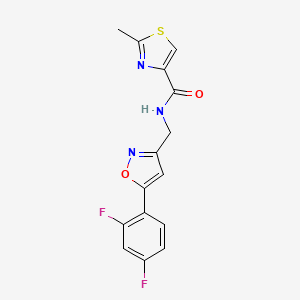

“2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This particular compound has a methyl group at the 2nd position and a trifluoromethyl group at the 5th position of the benzimidazole ring .

Chemical Reactions Analysis

As a benzimidazole derivative, “this compound” could potentially undergo various chemical reactions. For instance, it might react with electrophiles or nucleophiles at different positions on the ring, depending on the specific conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the trifluoromethyl group might increase its lipophilicity compared to other benzimidazole derivatives .Wissenschaftliche Forschungsanwendungen

DNA Topoisomerase Inhibitory Activity : A study by Zanatta et al. (2006) described the synthesis of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).

Anticancer and Antifilarial Agents : Ram et al. (1992) synthesized a series of benzimidazole derivatives that demonstrated significant growth inhibition in L1210 cells and in vivo antifilarial activity against various worms (Ram et al., 1992).

Crystal Structure Analysis : Yu et al. (2004) investigated the crystal structure of a 2-trifluoromethyl-1H-benzimidazole derivative, providing insights into its molecular interactions (Yu et al., 2004).

Antiprotozoal and Antiparasitic Activity : Hernández‐Luis et al. (2010) synthesized 2-(trifluoromethyl)-1H-benzimidazole derivatives with nanomolar activities against protozoan parasites and efficacy against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).

Anticancer Screening and SAR Studies : Varshney et al. (2015) conducted a multistep synthesis of benzimidazole derivatives for in vitro anticancer screening, providing structure-activity relationship insights (Varshney et al., 2015).

Antileukemic Agents : Gowda et al. (2009) reported the synthesis of benzimidazole derivatives as potential chemotherapeutic agents with significant antileukemic activity (Gowda et al., 2009).

Supramolecular Interactions and Antiparasitic Activity : Rojas-Aguirre et al. (2012) examined the interactions of a benzimidazole derivative with cyclodextrins, enhancing its solubility and biological efficacy (Rojas-Aguirre et al., 2012).

Synthesis and Antiprotozoal Activity : Navarrete-Vázquez et al. (2006) prepared 2-(trifluoromethyl)-1H-benzimidazole derivatives with significant antiprotozoal and malarial activities (Navarrete-Vázquez et al., 2006).

PARP Inhibitor for Cancer Treatment : Penning et al. (2009) identified a benzimidazole derivative as a potent PARP inhibitor, demonstrating efficacy in cancer models (Penning et al., 2009).

Antimicrobial Activities : Maste et al. (2011) synthesized benzimidazole derivatives and evaluated their anti-tubercular and antimicrobial activities (Maste et al., 2011).

Chemosensory Materials : Du et al. (2007) developed polyfluorenes with benzimidazole groups, investigating their responsive properties to metal ions and H+ (Du et al., 2007).

Wirkmechanismus

The mechanism of action of “2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” would depend on its specific use. For instance, many benzimidazole derivatives have biological activity and are used as pharmaceuticals . The mechanism of action in such cases often involves interaction with biological targets like enzymes or receptors.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJRRPABGUWERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986691 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6742-82-1 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one oxalate](/img/structure/B2451693.png)

![1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2451694.png)